molecular formula C17H27N3O2 B7631268 2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide

2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide

Cat. No. B7631268
M. Wt: 305.4 g/mol
InChI Key: MXIXPTGLMSLIHA-UHFFFAOYSA-N
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Description

2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide, also known as TMA-4, is a chemical compound that has been of interest to researchers for its potential applications in scientific research. TMA-4 is a member of the amphetamine family and is structurally similar to other compounds such as MDMA and MDA.

Mechanism of Action

The mechanism of action of 2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide is not fully understood, but it is believed to be similar to other amphetamines. 2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide acts as a dopamine and serotonin releasing agent, which increases the levels of these neurotransmitters in the brain. This leads to increased stimulation and euphoria, as well as changes in behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide are similar to other amphetamines. 2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide increases the levels of dopamine and serotonin in the brain, leading to increased stimulation and euphoria. It also increases heart rate, blood pressure, and body temperature. 2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide can also cause changes in behavior and cognition, such as increased alertness, focus, and sociability.

Advantages and Limitations for Lab Experiments

2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a long shelf life. 2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide is also structurally similar to other amphetamines, which makes it a useful tool for studying their effects on the brain and behavior. However, 2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide also has some limitations. It is a controlled substance, which makes it difficult to obtain for research purposes. 2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide also has potential side effects, such as increased heart rate and blood pressure, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide. One area of interest is in the development of new drugs based on the structure of 2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide. Researchers are also interested in studying the long-term effects of 2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide on the brain and behavior. Other future directions include the development of new methods for synthesizing 2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide and the investigation of its potential therapeutic uses. Overall, 2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide is a promising compound for scientific research, and there is still much to be learned about its effects and potential applications.

Synthesis Methods

The synthesis of 2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide is a complex process that involves several steps. One of the most common methods for synthesizing 2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide is through the reaction of 2,6-dimethylpyridine with N-ethylmorpholine in the presence of a catalyst such as palladium on carbon. The resulting product is then treated with acetic anhydride and hydrochloric acid to yield 2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide. Other methods of synthesis have also been reported in the literature.

Scientific Research Applications

2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide has been of interest to researchers for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where 2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide has been used to study the effects of amphetamines on the brain. 2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide has also been used in studies on the effects of amphetamines on behavior, cognition, and memory.

properties

IUPAC Name

2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-13-6-7-14(10-19-13)8-9-18-15(21)20-11-16(2,3)22-17(4,5)12-20/h6-7,10H,8-9,11-12H2,1-5H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIXPTGLMSLIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CCNC(=O)N2CC(OC(C2)(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide

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